3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: is a complex organic compound that features a bromine atom, a thiophene ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple stepsThe final step often involves the hydroxylation of the intermediate compound to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are required to confirm these effects .
Industry: In material science, derivatives of this compound could be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials due to the presence of the thiophene ring .
Mechanism of Action
The exact mechanism of action for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thiophene ring and benzamide structure suggest it could inhibit certain enzymes or modulate receptor activity, but detailed studies are necessary to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
3-bromo-N-(2-hydroxyethyl)benzamide:
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
3-bromo-N-(2-hydroxy-2-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of thiophene, which may alter its electronic properties and reactivity.
Uniqueness: The presence of both the bromine atom and the thiophene ring in 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide makes it particularly versatile in synthetic applications. The bromine atom allows for various substitution reactions, while the thiophene ring contributes to its potential electronic and biological activities .
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDLYNIIQOZIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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